6,7-Dimethoxyquinoxaline

Vue d'ensemble

Description

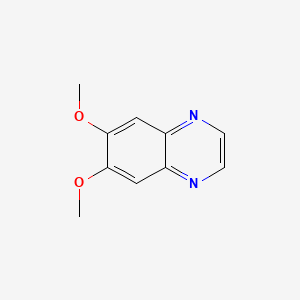

6,7-Dimethoxyquinoxaline is a nitrogen-containing heterocyclic compound with a quinoxaline core structure. This compound is characterized by the presence of two methoxy groups attached to the 6th and 7th positions of the quinoxaline ring.

Méthodes De Préparation

The synthesis of 6,7-Dimethoxyquinoxaline typically involves the condensation of o-phenylenediamine with 2,3-dicarbonyl compounds. One common method includes the reaction of 3,4-dimethoxybenzene-1,2-diamine with glyoxal under acidic conditions to yield this compound . Industrial production methods often employ green chemistry principles to ensure environmentally friendly processes .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chlorine atom at position 2 in 2-chloro-6,7-dimethoxyquinoxaline undergoes nucleophilic displacement with amines under high-temperature conditions. This reaction is critical for synthesizing kinase inhibitors and antihypertensive agents .

Example Reaction:

2-Chloro-6,7-dimethoxyquinoxaline + Piperazine derivatives → 2-(Piperazin-1-yl)-6,7-dimethoxyquinoxaline

Conditions:

-

Temperature: 160–180°C

-

Duration: 3 hours

-

Yield: Moderate to high (varies with amine nucleophilicity) .

Key Applications:

-

Synthesis of PDGF-R tyrosine kinase inhibitors for cancer therapy .

-

Production of α1-adrenoceptor antagonists (e.g., doxazosin analogs) .

Intramolecular Cyclization

Polyphosphoric acid (PPA) facilitates intramolecular Friedel-Crafts acylation in related quinoline derivatives, suggesting potential applicability to quinoxaline systems .

Proposed Mechanism:

-

Formation of a phosphorate-carboxylate anhydride intermediate.

-

Cyclization via electrophilic aromatic substitution at the methoxy-activated ring .

Experimental Data (Analogous System):

| Substrate | Product | Conditions | Yield |

|---|---|---|---|

| Quinoline-3-carboxylic acid | Benzo oxepinoquinolinone derivative | PPA, 110°C, 45 min | 54% |

Oxidation and Reduction

While direct data on 6,7-dimethoxyquinoxaline is limited, analogous quinoxalines undergo:

-

Oxidation: Formation of N-oxides using H₂O₂ or peracids.

-

Reduction: Hydrogenation to dihydroquinoxalines with NaBH₄ or catalytic hydrogenation.

Theoretical Reactivity:

| Reaction Type | Reagents | Expected Product |

|---|---|---|

| Oxidation | H₂O₂, CH₃CO₃H | This compound N-oxide |

| Reduction | NaBH₄, Pd/C + H₂ | 1,2,3,4-Tetrahydroquinoxaline |

Electrophilic Aromatic Substitution

The electron-rich dimethoxyquinoxaline core undergoes electrophilic substitution, though regioselectivity depends on substituent positioning.

Reported Derivatives:

-

Halogenation: Bromination at position 3 using Br₂/FeBr₃.

-

Nitration: Challenges due to deactivation by methoxy groups; requires strong nitrating agents (HNO₃/H₂SO₄).

Hydrolysis and Functional Group Interconversion

The 2-hydroxy derivative (6,7-dimethoxyquinoxalin-2-ol) is accessible via alkaline hydrolysis of 2-chloro precursors .

Synthetic Pathway:

-

Substrate: 2-Chloro-6,7-dimethoxyquinoxaline

-

Conditions: NaOH (aq.), reflux

Safety Note:

Biological Activity Correlations

Derivatives of this compound demonstrate:

-

Anticancer Activity: IC₅₀ values <1 µM against c-Met kinase in lung (A549) and gastric (MKN-45) cancer cells.

-

Antihypertensive Effects: α1-Adrenoceptor binding affinity (Ki: 10⁻¹⁰–10⁻⁹ M) for 4-amino-2-piperazinyl derivatives .

Comparative Reactivity with Analogues

| Compound | Reactivity Profile | Key Differences |

|---|---|---|

| 6,7-Dichloroquinoxaline | Enhanced electrophilicity at C2 and C3 | Lower solubility in polar solvents |

| 6,7-Dimethylquinoxaline | Reduced susceptibility to oxidation | Limited medicinal applications |

Applications De Recherche Scientifique

Biological Applications

Antimicrobial Activity

6,7-Dimethoxyquinoxaline exhibits significant antibacterial and antifungal properties. Research has shown that it can inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents. For instance, its mechanism involves disrupting bacterial metabolic processes by inhibiting key enzymes.

Anticancer Properties

The compound has been studied for its cytotoxic effects on cancer cells. A notable study evaluated several derivatives of 6,7-dimethoxyquinazoline, which showed promising results against colon cancer cell lines with IC50 values as low as 0.7 μM . Additionally, derivatives synthesized with benzimidazole moieties demonstrated potent inhibitory activity against the c-Met tyrosine kinase, which is implicated in various cancers . The following table summarizes the anticancer activities of selected derivatives:

| Compound | Cell Line | IC50 (μM) | Activity |

|---|---|---|---|

| 6,7-Dimethoxyquinazoline | HCT116p53(+/+) | 0.7 | Significant cytotoxicity |

| 6,7-Dimethoxy-4-anilinoquinoline | A549 | 0.030 | Potent c-Met inhibitor |

| 6,7-Dimethoxy-4-anilinoquinoline | MCF-7 | Low micromolar | Anticancer activity |

Medicinal Applications

Therapeutic Potential

Due to its biological activities, this compound is being investigated for potential therapeutic uses beyond cancer treatment. Its anti-inflammatory and antimalarial properties are also under exploration for drug development. The compound's interaction with specific molecular targets enhances its therapeutic profile.

Industrial Applications

Synthesis of Specialty Chemicals

In industrial chemistry, this compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structural features contribute to the development of new materials and specialty chemicals used in various applications. The following table outlines some industrial applications:

| Application | Description |

|---|---|

| Dye and Pigment Synthesis | Used as a precursor in the production of dyes and pigments |

| Chemical Intermediates | Acts as an intermediate in synthesizing other valuable compounds |

Case Studies and Research Findings

- Cytotoxicity Studies : A series of substituted 6,7-dimethoxyquinazoline derivatives were synthesized and tested against multiple cancer cell lines. The most effective derivative showed remarkable potency against colon cancer cells .

- c-Met Inhibition : Research demonstrated that compounds derived from this compound effectively inhibited the c-Met signaling pathway implicated in tumorigenesis. Molecular docking studies confirmed their binding modes within the ATP-binding site of c-Met kinase .

- Antibacterial Activity Assessment : Several studies have confirmed the antibacterial efficacy of this compound against various bacterial strains. Its ability to disrupt essential bacterial functions makes it a promising candidate for developing new antimicrobial therapies.

Mécanisme D'action

The mechanism of action of 6,7-Dimethoxyquinoxaline involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, thereby affecting cellular processes. For example, it may inhibit kinases involved in signal transduction pathways, leading to altered cellular responses .

Comparaison Avec Des Composés Similaires

6,7-Dimethoxyquinoxaline can be compared with other quinoxaline derivatives such as:

Quinoxaline: The parent compound without methoxy groups.

6,7-Dichloroquinoxaline: A derivative with chlorine atoms instead of methoxy groups.

6,7-Dimethylquinoxaline: A derivative with methyl groups instead of methoxy groups. The presence of methoxy groups in this compound imparts unique electronic properties, making it more suitable for specific applications compared to its analogs.

Activité Biologique

6,7-Dimethoxyquinoxaline is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the condensation of 1,2-diamines with α,β-unsaturated carbonyl compounds. Variations in the synthetic route can lead to different derivatives with distinct biological properties. For instance, a study detailed the synthesis of 6,7-dimethoxy-4-anilinoquinolines, which showed potent inhibitory activity against the c-Met tyrosine kinase, a target in cancer therapy .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound and its derivatives. For example:

- Inhibition of c-Met : Compounds containing a quinoxaline structure were shown to inhibit c-Met signaling pathways effectively. One derivative exhibited an IC50 value of 0.030 µM against c-Met and demonstrated significant anticancer activity across various cell lines including A549 (lung), MCF-7 (breast), and MKN-45 (gastric) cells .

- General Antitumor Activity : Another study evaluated several quinoxaline derivatives for their antitumor effects. While specific data on this compound was limited, related compounds showed promising results with IC50 values in the low micromolar range against multiple cancer cell lines .

Antitubercular and Antifungal Activities

This compound has also been investigated for its activity against Mycobacterium tuberculosis and various fungal strains. The compound's derivatives were tested for their Minimum Inhibitory Concentration (MIC) against tuberculosis bacteria .

| Compound | Assay Type | MIC (μg/mL) | % Inhibition | Activity |

|---|---|---|---|---|

| 6 | Alamar | > 6.25 | 0 | - |

| 9 | Alamar | > 6.25 | 9 | - |

| 10 | Alamar | > 6.25 | 0 | - |

This table summarizes the antitubercular activity of several quinoxaline derivatives, indicating that while some compounds showed minimal activity, others may warrant further investigation.

The biological mechanisms underlying the activity of this compound involve interaction with various biological targets:

- DNA Intercalation : Some studies suggest that quinoxalines can intercalate into DNA, potentially disrupting replication and transcription processes . This property may contribute to their anticancer effects.

- Kinase Inhibition : The compound has been shown to selectively inhibit certain kinases involved in tumor progression. For example, derivatives with modifications at the aromatic core demonstrated selectivity for kinases such as GSK3β and DYRK1A .

Case Studies

- Study on c-Met Inhibition : A recent study synthesized a series of quinoxaline derivatives and tested them against c-Met signaling pathways. The most potent compound exhibited an IC50 value significantly lower than traditional chemotherapeutics .

- Antitubercular Screening : In vitro evaluations revealed that while some derivatives did not show significant inhibition against Mycobacterium tuberculosis, others displayed modest activity warranting further exploration for potential therapeutic applications in treating tuberculosis .

Propriétés

IUPAC Name |

6,7-dimethoxyquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-13-9-5-7-8(6-10(9)14-2)12-4-3-11-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKKZBRQHUWQKMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC=CN=C2C=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20279231 | |

| Record name | 6,7-Dimethoxyquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20279231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6295-29-0 | |

| Record name | 6295-29-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11830 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,7-Dimethoxyquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20279231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.